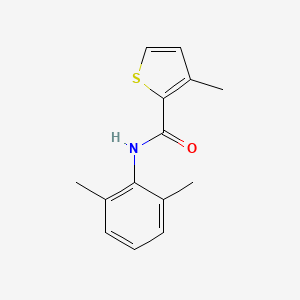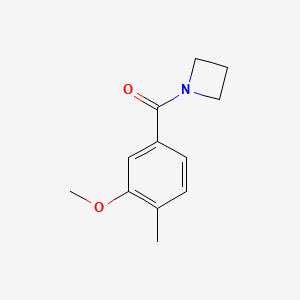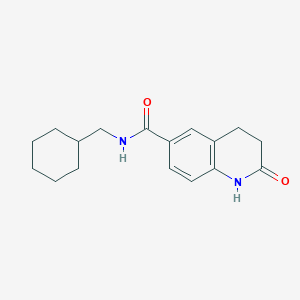![molecular formula C17H14N2O2 B7472316 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is a chemical compound that has been widely used in scientific research due to its unique properties. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as protein tyrosine phosphatases and histone deacetylases. These enzymes play important roles in cellular processes such as gene expression and signal transduction. By inhibiting their activity, 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone can modulate these processes and provide insights into their regulation.
Biochemical and Physiological Effects:
1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate gene expression. It has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone in lab experiments is its ability to easily penetrate cell membranes. This allows for the study of cellular processes in a non-invasive manner. It is also a small molecule, which makes it easy to manipulate and modify for specific research purposes. However, one of the limitations of using 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are many future directions for research involving 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone. One area of research is the development of new drugs that target specific enzymes inhibited by this compound. Another area of research is the study of its neuroprotective effects and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone in combination with other compounds may provide new insights into cellular processes and lead to the development of new therapies.
Synthesemethoden
The synthesis of 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone can be achieved through several methods. One of the most common methods is the reaction of 4-methylphthalic anhydride with 4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield 1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been widely used in scientific research due to its unique properties. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes. It has been used in various fields of research such as cancer research, neuroscience, and drug discovery.
Eigenschaften
IUPAC Name |
1-[4-(4-methylphthalazin-1-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-15-5-3-4-6-16(15)17(19-18-11)21-14-9-7-13(8-10-14)12(2)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVWLTURLURKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)

![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)